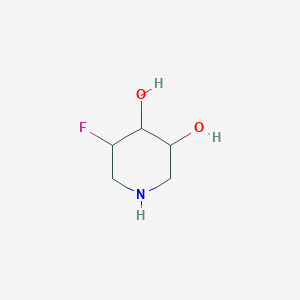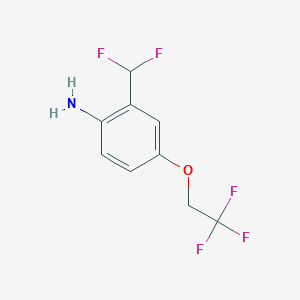
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound characterized by the presence of both difluoromethyl and trifluoroethoxy groups attached to an aniline core
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction where an appropriate aniline derivative is reacted with a difluoromethylating agent and a trifluoroethoxy group donor under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its fluorinated groups.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can be compared with other similar compounds such as:
2-(2,2,2-Trifluoroethoxy)aniline: Lacks the difluoromethyl group, which may result in different chemical reactivity and biological activity.
4-(2,2,2-Trifluoroethoxy)aniline: Similar structure but without the difluoromethyl group, leading to variations in its applications and properties.
2-(Difluoromethyl)aniline:
These comparisons highlight the uniqueness of this compound in terms of its combined functional groups and the resulting properties.
Propriétés
Formule moléculaire |
C9H8F5NO |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)6-3-5(1-2-7(6)15)16-4-9(12,13)14/h1-3,8H,4,15H2 |
Clé InChI |
HVFPPFIPHWUKRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(F)(F)F)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


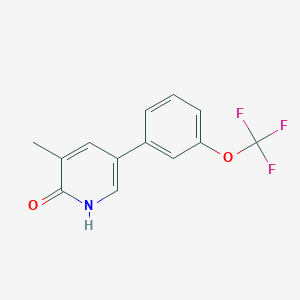

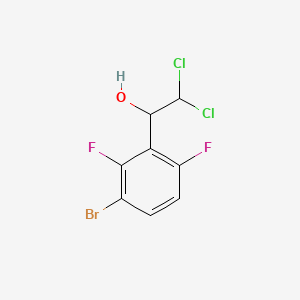
![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
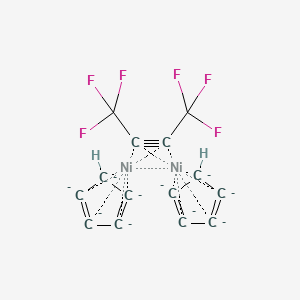
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)

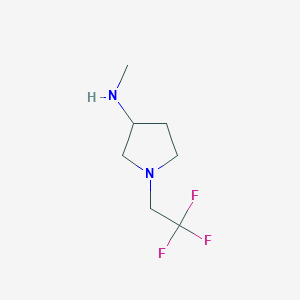

![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)

![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)

